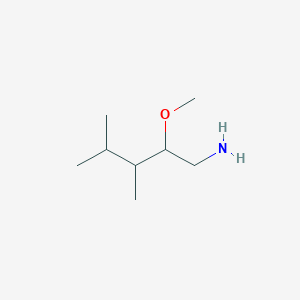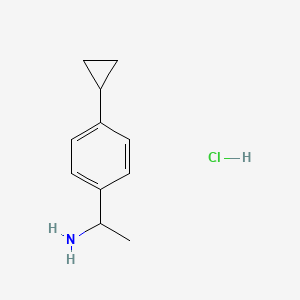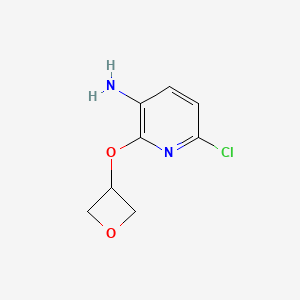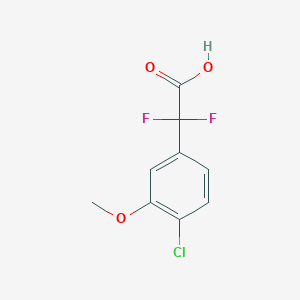
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a chloro, methoxy, and difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-3-methoxyphenylboronic acid as a starting material, which undergoes a series of reactions including Suzuki-Miyaura coupling to introduce the difluoroacetic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chloro-3-methoxybenzoic acid, while substitution of the chloro group with an amine can produce 2-(4-amino-3-methoxyphenyl)-2,2-difluoroacetic acid.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and specificity of the compound, while the difluoroacetic acid moiety can affect its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-3-methoxyphenyl)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.
4-Chloro-3-methoxyphenylboronic acid: Used as a starting material in the synthesis of the target compound.
4-Chloro-3-methoxybenzoic acid: An oxidation product of the target compound.
Uniqueness
2-(4-Chloro-3-methoxyphenyl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with the difluoroacetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H7ClF2O3 |
|---|---|
Peso molecular |
236.60 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methoxyphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-4-5(2-3-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
ZHZJLBVTDJDGQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(C(=O)O)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


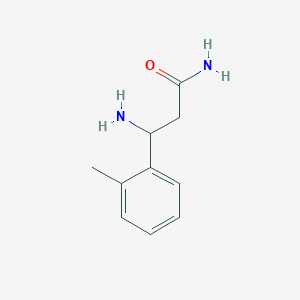
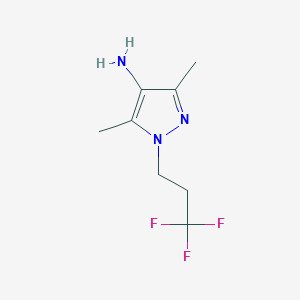
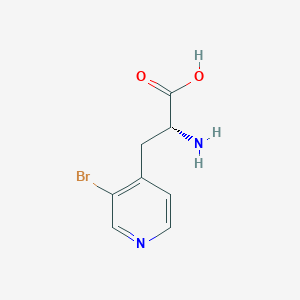
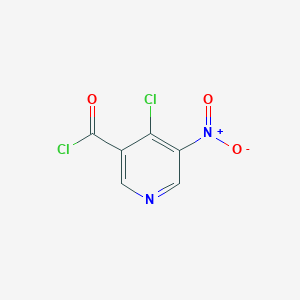
![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
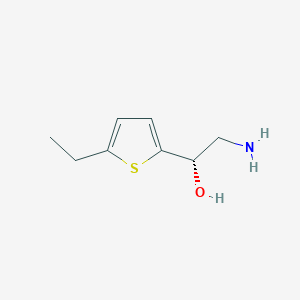
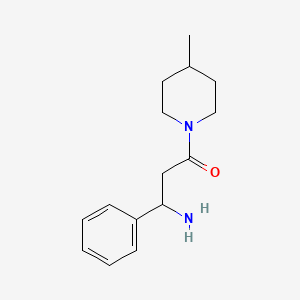
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
